2-Amino-3-phenylquinoline hydrochloride
Description
Significance of Quinoline (B57606) Scaffolds in Synthetic Organic Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of synthetic organic chemistry. orientjchem.org First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products, most notably the anti-malarial alkaloid quinine. This natural precedent has spurred extensive research into the synthesis and functionalization of the quinoline ring system.
The versatility of the quinoline scaffold lies in its unique electronic properties and the potential for substitution at various positions on both the benzene and pyridine rings. This allows for the fine-tuning of its steric and electronic characteristics, making it a privileged structure in the design of novel organic molecules. orientjchem.org Consequently, quinoline derivatives have found widespread applications as catalysts, ligands in coordination chemistry, and building blocks for more complex molecular architectures. Their utility extends to materials science, where they are incorporated into dyes and electronic materials.
Historical Context of 2-Amino-3-phenylquinoline (B1279982) Derivatives in Organic Synthesis
The synthesis of quinoline derivatives has a rich history dating back to the 19th century, with the development of several named reactions that remain fundamental to organic chemistry. Key historical methods for constructing the quinoline core include:
Skraup Synthesis (1880): This reaction involves the treatment of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.
Doebner-von Miller Reaction (1881): An aniline is reacted with an α,β-unsaturated carbonyl compound in the presence of an acid to yield a substituted quinoline.
Combes Quinoline Synthesis (1888): This method utilizes the reaction of an aniline with a β-diketone under acidic conditions.
Friedländer Synthesis (1882): This versatile reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst. wikipedia.orgorganicreactions.orgjk-sci.com
The Friedländer synthesis is particularly relevant to 2-amino-3-phenylquinoline derivatives. The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an aldol (B89426) condensation between the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation. wikipedia.org
The synthesis of 2-amino-3-substituted quinolines often employs variations of these classical methods or more modern approaches. For instance, a modified Friedländer approach might involve the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene compound. nih.gov The synthesis of 2-aminoquinolines can also be achieved through multicomponent reactions, which offer the advantage of forming several bonds in a single step. researchgate.net
Scope and Research Focus on 2-Amino-3-phenylquinoline Hydrochloride
Current research interest in 2-amino-3-phenylquinoline and its hydrochloride salt is primarily driven by the broader investigation of the pharmacological potential of the 2-aminoquinoline (B145021) scaffold. While specific and detailed research findings exclusively on this compound are limited in publicly available literature, the research on analogous compounds provides a strong indication of its potential areas of application.
The 2-aminoquinoline core is a recognized pharmacophore, and derivatives bearing various substituents at the 3-position, including aryl groups like phenyl, are actively being synthesized and evaluated for a range of biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The formation of a hydrochloride salt is a common strategy in medicinal chemistry to improve the solubility and bioavailability of a parent compound for pharmacological testing. mdpi.com
The phenyl group at the 3-position of the quinoline ring introduces a significant steric and electronic modification, which can influence the compound's interaction with biological targets. Research in this area generally involves the synthesis of libraries of related compounds to establish structure-activity relationships (SAR), aiming to identify derivatives with enhanced potency and selectivity.
While detailed experimental data such as comprehensive spectroscopic and crystallographic analyses for this compound are not widely reported, its chemical properties can be inferred from the free base, 2-amino-3-phenylquinoline.
Properties of 2-Amino-3-phenylquinoline (Free Base)
| Property | Value |
|---|---|
| CAS Number | 36926-84-8 |
| Molecular Formula | C₁₅H₁₂N₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | Solid |
The hydrochloride salt would be expected to have a higher molecular weight due to the addition of hydrogen chloride and would likely exhibit increased solubility in aqueous solutions. The focus of future research would likely involve the detailed biological evaluation of this compound and its analogs to explore their therapeutic potential.
Structure
3D Structure of Parent
Properties
CAS No. |
33543-40-7 |
|---|---|
Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10H,(H2,16,17);1H |
InChI Key |
JKFVYCXXDAODCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Phenylquinoline Hydrochloride and Its Derivatives
Direct Synthesis Approaches to the 2-Amino-3-phenylquinoline (B1279982) Core
Direct methodologies for constructing the 2-amino-3-phenylquinoline nucleus predominantly rely on the formation of the quinoline (B57606) ring system through cyclocondensation reactions. The Friedländer annulation stands out as a versatile and widely employed strategy.
Friedländer Annulation Strategies
The Friedländer synthesis, first reported in 1882, is a cornerstone in quinoline synthesis. wikipedia.org It generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.org This reaction can be catalyzed by acids or bases and offers a straightforward route to a wide array of substituted quinolines.
The direct synthesis of the 2-amino-3-phenylquinoline core via the Friedländer annulation typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a carbonyl compound possessing a phenylacetyl group. A key example is the condensation of 2-aminobenzaldehyde with phenylacetonitrile (B145931), which possesses a reactive α-methylene group, to yield 2-amino-3-phenylquinoline. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. Similarly, 2-aminobenzophenone can be reacted with compounds containing an active methylene (B1212753) group to afford 4-phenylquinoline (B1297854) derivatives.
Table 1: Examples of Friedländer Synthesis of 2-Amino-3-phenylquinoline Derivatives
| 2-Aminoaryl Carbonyl | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Phenylacetonitrile | KOtBu, DMSO, 100°C | 2-Amino-3-phenylquinoline | Good to Excellent | |
| 2-Aminobenzophenone | Ethyl cyanoacetate | NaOEt, EtOH, reflux | Ethyl 2-amino-4-phenylquinoline-3-carboxylate | High | |
| 2-Amino-5-chlorobenzophenone | Malononitrile | Piperidine, EtOH, reflux | 2-Amino-6-chloro-3-cyano-4-phenylquinoline | High |
To enhance the efficiency, selectivity, and environmental compatibility of the Friedländer synthesis, various catalytic systems have been developed.
Eaton's Reagent , a mixture of phosphorus pentoxide and methanesulfonic acid, has proven to be a powerful and efficient catalyst for the Friedländer annulation, often enabling the reaction to proceed under solvent-free conditions with high yields. researchgate.net It acts as both a catalyst and a dehydrating agent, facilitating the cyclization step. researchgate.net
Metal oxides and nanoparticles have emerged as robust heterogeneous catalysts for the Friedländer synthesis. Their high surface area and Lewis acidic sites can effectively promote the condensation and cyclization steps. For instance, iron oxide nanoparticles have been utilized as a catalyst in the synthesis of substituted 2-phenylquinolines from 2-aminobenzaldehyde and acetophenone (B1666503). researchgate.net These catalysts offer advantages such as ease of separation, reusability, and often milder reaction conditions.
Ionic liquids have been employed as both solvents and catalysts in the Friedländer reaction, promoting green chemistry principles. nih.gov Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), can facilitate the reaction under mild conditions, often without the need for an additional catalyst. nih.gov The use of ionic liquids can lead to improved yields and simplified product isolation.
Table 2: Catalytic Advancements in Friedländer Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Eaton's Reagent | 2-Aminobenzophenones, 1,3-Diketones | Solvent-free | - | - | Very Good | nih.gov |
| Iron Oxide (Fe2O3) | 2-Aminobenzaldehyde, Acetophenone | - | - | - | - | researchgate.net |
| [bmim][BF4] | 2-Aminoaryl ketones, Carbonyl compounds | Ionic Liquid | 100 | 3-6 h | up to 93 | nih.gov |
Microwave irradiation has been successfully applied to the Friedländer synthesis to significantly reduce reaction times and improve yields. wikipedia.orgresearchgate.net This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. For instance, the synthesis of quinoline derivatives from 2-aminophenylketones and cyclic ketones has been achieved in minutes with excellent yields using neat acetic acid as both a solvent and catalyst under microwave irradiation at 160 °C. wikipedia.orgresearchgate.net
Table 3: Microwave-Assisted Friedländer Synthesis
| Reactants | Catalyst/Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminophenylketones, Cyclic ketones | Acetic Acid | - | 160 | 5 | Excellent | wikipedia.orgresearchgate.net |
| 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, Anilines | Acetic Acid/Ethanol | - | - | - | Moderate | jmpas.com |
| 2-methylquinoline, Benzaldehyde (B42025) | TfNH2/DMF | - | 140 | 20 | Good | nih.gov |
Pfitzinger Reaction Modifications for Quinoline-4-carboxylic Acids
The Pfitzinger reaction provides a valuable route to quinoline-4-carboxylic acids, which can be precursors to other quinoline derivatives. wikipedia.orgfrontiersin.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. frontiersin.org The initial base-catalyzed hydrolysis of isatin opens the lactam ring to form an α-keto-anilinoacetic acid, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline-4-carboxylic acid. frontiersin.org By choosing an appropriate acetophenone derivative, this reaction can be adapted to synthesize 2-phenylquinoline-4-carboxylic acids.
For example, the reaction of isatin with acetophenone in the presence of a strong base like potassium hydroxide (B78521) yields 2-phenylquinoline-4-carboxylic acid. nih.gov
Doebner Reaction and its Applicability to Phenylquinoline Systems
The Doebner reaction is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.govwikipedia.org This reaction offers an alternative to the Pfitzinger synthesis and is particularly useful for preparing a variety of substituted quinolines. wikipedia.org When benzaldehyde is used as the aldehyde component with aniline and pyruvic acid, the product is 2-phenylquinoline-4-carboxylic acid. The reaction mechanism is thought to involve the initial formation of a Schiff base from the aniline and aldehyde, followed by reaction with the enol of pyruvic acid and subsequent cyclization and aromatization. wikipedia.org
Multi-component Reaction (MCR) Strategies for Quinoline Construction
Multi-component reactions (MCRs) have proven to be a highly effective approach for the synthesis of quinoline derivatives, offering the advantage of constructing complex molecules in a single step from three or more starting materials. This strategy is celebrated for its high atom economy and the ability to generate structural diversity efficiently.
One notable MCR approach for synthesizing related 2-amino-quinoline derivatives involves the one-pot reaction of an aromatic aldehyde, malononitrile, and a 2-naphthylamine (B18577), often catalyzed by iodine or L-proline. chemijournal.com This cyclocondensation reaction proceeds with short reaction times and results in high yields of the desired 3-amino-1-phenyl benzo[f]quinoline-2-carbonitrile derivatives. chemijournal.com While not directly yielding 2-amino-3-phenylquinoline, this methodology highlights the power of MCRs in constructing densely functionalized aminoquinoline systems.
The Povarov reaction, another significant MCR, typically involves an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com An iodine-catalyzed version of this reaction has been developed to directly synthesize quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com Furthermore, the Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov These MCRs provide versatile pathways to the quinoline core, which can be subsequently modified to yield the target compound.
A summary of representative MCRs for quinoline synthesis is presented below:
| MCR Name | Reactants | Product Type | Key Features |
| Cyclocondensation | Aromatic aldehyde, Malononitrile, 2-Naphthylamine | 3-Amino-1-phenyl benzo[f]quinoline-2-carbonitrile | One-pot synthesis, short reaction time, high yield. chemijournal.com |
| Povarov Reaction | Aryl amine, Aldehyde, Alkyne | Substituted Quinolines | Iodine-catalyzed, direct synthesis from simple precursors. mdpi.com |
| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | Classical method for accessing quinolines with a carboxylic acid handle. nih.gov |
Cyclization Reactions Utilizing Nitro- and Amino-precursors
Cyclization reactions starting from appropriately substituted nitro or amino precursors are fundamental to the synthesis of the quinoline ring system. A prominent example is the Friedländer synthesis, which traditionally involves the condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group. nih.gov A significant modification to overcome the limited availability of 2-aminobenzaldehyde derivatives is the in situ reduction of the more accessible 2-nitrobenzaldehydes. nih.gov This domino nitro reduction-Friedländer heterocyclization can be effectively carried out using reagents like iron in acetic acid (Fe/AcOH). nih.gov
Another powerful method involves the reductive cyclization of nitro-cyano olefins promoted by low-valent titanium reagents, such as TiCl₄/Zn. This approach allows for the facile synthesis of 2-aminoquinoline-3-carboxylic acid derivatives under mild conditions. The process is initiated by the reduction of the nitro group, followed by an intramolecular cyclization involving the cyano group.
Furthermore, α-diaminoboryl carbanions, prepared from acetonitrile, can stereoselectively convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles. A subsequent reductive cyclization of these intermediates leads to a series of 2-aminoquinoline (B145021) derivatives in a one-pot procedure.
Synthesis of Substituted 2-Amino-3-phenylquinoline Derivatives
The functionalization of the pre-formed 2-amino-3-phenylquinoline core is crucial for developing a diverse range of derivatives with potentially enhanced properties. This can be achieved by introducing various substituents at different positions on the quinoline ring.
Functionalization at Quinoline Ring Positions
The introduction of halogen atoms onto the quinoline scaffold provides valuable handles for further synthetic transformations, such as cross-coupling reactions. Halogenated quinoline derivatives have been shown to possess a range of biological activities. nih.gov
A general method for the synthesis of 3-haloquinolines involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I₂, and Br₂. nih.gov This reaction proceeds under mild conditions and tolerates various functional groups, affording 3-halogenated quinolines in moderate to good yields. nih.gov Specifically, 3-iodo-4-phenylquinoline (B15522585) can be generated in good yield through this approach. nih.gov While this method focuses on the 4-phenyl isomer, the principles can be adapted for the synthesis of halogenated 3-phenylquinolines.
The synthetic utility of these halogenated intermediates is significant, as the carbon-halogen bond can be readily manipulated to introduce other functional groups, thereby expanding the chemical space of accessible 2-amino-3-phenylquinoline derivatives.
The introduction of carbonitrile and carboxylic acid functionalities at the 3-position of the 2-aminoquinoline ring is a common strategy in the development of novel derivatives. These groups can serve as precursors for other functional groups or contribute directly to the molecule's biological activity.
The synthesis of 2-aminoquinoline-3-carbonitrile (B177327) derivatives can be achieved through a one-pot multi-component reaction of an aromatic aldehyde, malononitrile, and an amine, as previously mentioned. chemijournal.com For instance, the reaction of 2-chlorobenzaldehyde, malononitrile, and 2-naphthylamine yields 3-amino-1-(2-chlorophenyl)benzo[f]quinoline-2-carbonitrile. chemijournal.com
The formation of 2-aminoquinoline-3-carboxylic acid derivatives has been successfully accomplished via the reductive cyclization of nitro-cyano olefins using TiCl₄/Zn. This method provides a direct route to these valuable building blocks. The resulting carboxylic acid can then be further modified.
The table below summarizes synthetic approaches to these derivatives:
| Derivative | Synthetic Method | Key Reagents | Reference |
| 2-Aminoquinoline-3-carbonitrile | Multi-component Reaction | Aromatic aldehyde, Malononitrile, Amine | chemijournal.com |
| 2-Aminoquinoline-3-carboxylic acid | Reductive Cyclization | Nitro-cyano olefin, TiCl₄/Zn |
Amidation of a carboxylic acid group on the quinoline ring or modification of the 2-amino group opens up a vast array of synthetic possibilities, allowing for the introduction of diverse side chains and the modulation of physicochemical properties.
The amidation of quinoline-4-carboxylic acids is a well-established transformation. For example, 2-phenyl-quinoline-4-carboxylic acid can be converted to its corresponding acyl chloride using SOCl₂ and subsequently reacted with an amine, such as 3-(dimethylamino)-1-propylamine, to form the amide. nih.gov This general principle can be applied to 2-amino-3-phenylquinoline-carboxylic acid derivatives to generate a library of amide compounds.
Modification of the 2-amino group itself is another key strategy. These modifications can include acylation, alkylation, or conversion to other nitrogen-containing functional groups. Protocols for the reaction of amino groups with succinimidyl esters and isothiocyanates are broadly applicable for coupling various functional moieties to the primary amine. nih.gov Furthermore, reductive alkylation provides a method to convert the primary amine to a secondary or tertiary amine while preserving its charge state. nih.gov These modifications are crucial for exploring structure-activity relationships.
Modifications of the Phenyl Moiety
The functionalization of the phenyl group at the 3-position of the 2-aminoquinoline core is a key strategy for creating a diverse range of derivatives. This can be achieved either by using appropriately substituted precursors during the primary ring formation or by post-synthesis modification of a pre-formed 2-amino-3-phenylquinoline scaffold.
One of the most powerful post-synthesis modification techniques is the Suzuki coupling reaction. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide array of substituents onto the phenyl ring. The synthesis typically starts with a halogenated precursor, such as 2-amino-3-(4-bromophenyl)quinoline. This intermediate can then be reacted with various phenylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield the desired substituted derivatives. researchgate.net This method provides a modular approach to producing compounds with different electronic and steric properties on the C-3 phenyl ring.
Alternatively, modifications can be incorporated by selecting specific starting materials in foundational quinoline syntheses, such as the Friedländer annulation. This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. By using a substituted phenylacetonitrile or a related ketone, the desired substituted phenyl moiety is directly installed at the 3-position during the cyclization event. mdpi.comeurekaselect.com
Table 1: Examples of Phenyl Moiety Modifications
| Modification Strategy | Precursor Example | Reagents/Catalyst | Resulting Moiety Example | Reference |
| Suzuki Coupling | 2-Chloro-3-(phenyl)quinoline derivative | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-(Substituted-phenyl)-3-phenylquinoline | researchgate.net |
| Friedländer Synthesis | 2-Aminobenzophenone | Substituted Phenylacetonitrile | 2-Amino-3-(substituted-phenyl)quinoline | mdpi.comeurekaselect.com |
Derivatization through Hydrochlorination Post-Synthesis
The final step in the synthesis of 2-Amino-3-phenylquinoline hydrochloride involves the conversion of the neutral 2-amino-3-phenylquinoline base into its corresponding hydrochloride salt. This is a standard acid-base reaction designed to improve the compound's solubility in aqueous media and enhance its stability for handling and storage.
The procedure is typically carried out after the synthesis and purification of the 2-amino-3-phenylquinoline free base. The purified compound is dissolved in a suitable organic solvent, such as ethanol, ethyl acetate (B1210297), or diethyl ether. nih.gov A solution of hydrochloric acid (HCl), often as a saturated solution in an anhydrous solvent like diethyl ether or as gaseous HCl, is then added dropwise to the dissolved free base with stirring.
The protonation of the basic nitrogen atom on the quinoline ring leads to the formation of the ammonium (B1175870) salt, which is generally much less soluble in nonpolar organic solvents than the free base. Consequently, the this compound precipitates out of the solution. The resulting solid can then be isolated by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried under a vacuum. nih.gov This straightforward derivatization yields the final hydrochloride salt product.
Green Chemistry Principles in 2-Amino-3-phenylquinoline Synthesis
The synthesis of quinoline derivatives is increasingly being guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles advocate for waste prevention, maximizing atom economy, using safer solvents and reagents, improving energy efficiency, employing renewable feedstocks, and utilizing catalysis over stoichiometric reagents. nih.govgreenchemistry-toolkit.org In the context of 2-amino-3-phenylquinoline synthesis, these principles are being applied to develop more sustainable and environmentally benign methodologies. nih.govnih.gov
The core tenets of green chemistry relevant to this synthesis include:
Prevention : Designing syntheses to minimize waste generation. nih.gov
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. nih.gov
Less Hazardous Chemical Syntheses : Using and generating substances with little to no toxicity. skpharmteco.com
Safer Solvents and Auxiliaries : Reducing or eliminating the use of auxiliary substances like solvents. nih.gov
Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov
By focusing on these areas, researchers are creating synthetic pathways that are not only efficient but also have a reduced environmental footprint.
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of quinolines is the development of solvent-free reaction conditions. researchgate.net Eliminating organic solvents, which account for a large portion of the waste in chemical reactions, directly aligns with green chemistry principles by preventing pollution and reducing operational hazards.
Several methods have been successfully employed to achieve quinoline synthesis without a solvent:
Solid-State Catalysis : Reactions can be performed by grinding the reactants with a solid catalyst. For example, the synthesis of 3-arylquinolines from anilines and styrene (B11656) oxide has been achieved at room temperature using a mixture of Al₂O₃ and methanesulfonic acid (MeSO₃H). nih.gov
Microwave Irradiation : Microwave-assisted synthesis has emerged as a powerful tool, often enabling reactions to proceed rapidly and in high yields without any solvent. researchgate.net The Friedländer synthesis, a key method for producing substituted quinolines, has been effectively carried out under solvent-free conditions using catalysts like bismuth(III) chloride (BiCl₃) or reusable solid acid catalysts under microwave irradiation. eurekaselect.comresearchgate.net
Ionic Liquids : In some cases, ionic liquids can serve as both the catalyst and the reaction medium. Their negligible vapor pressure makes them a greener alternative to volatile organic solvents, and they can often be recycled. Substoichiometric amounts of an ionic liquid like [bmim]HSO₄ have been used to catalyze the Friedländer reaction under solvent-free conditions, offering short reaction times and high yields. mdpi.com
Table 2: Examples of Solvent-Free Synthesis Conditions for Quinolines
| Methodology | Catalyst/Promoter | Conditions | Key Advantage | Reference |
| Solid-State Reaction | Al₂O₃/MeSO₃H | Room Temperature | Avoids heating and organic solvents | nih.gov |
| Thermal Heating | BiCl₃ | Thermal, Solvent-Free | Excellent yields, simple setup | eurekaselect.com |
| Microwave Irradiation | Silica-propylsulfonic acid | Microwave, Solvent-Free | Rapid reaction times (30 min) | researchgate.net |
| Ionic Liquid Catalysis | [bmim]HSO₄ | Thermal, Solvent-Free | Recyclable catalyst/medium | mdpi.com |
Utilization of Eco-Friendly and Recyclable Catalysts
The choice of catalyst is central to green synthetic chemistry. An ideal green catalyst should be efficient, selective, non-toxic, derived from abundant resources, and recyclable. innovationnewsnetwork.com In quinoline synthesis, there is a clear trend away from stoichiometric reagents and hazardous metal catalysts toward more sustainable alternatives.
Examples of eco-friendly and recyclable catalysts include:
Magnetic Nanoparticles : Iron oxide (Fe₃O₄) nanoparticles have been used as a magnetically separable and reusable catalyst for quinoline synthesis. Their magnetic nature allows for easy recovery from the reaction mixture using an external magnet, and they can be reused for multiple cycles without a significant loss of activity. nih.gov
Metal-Free Organic Catalysts : To avoid issues of metal toxicity and cost, metal-free catalysts are being developed. Graphitic carbon nitride (g-C₃N₄) functionalized with Brønsted acid sites (e.g., -SO₃H groups) has been reported as an effective, reusable heterogeneous catalyst for the Friedländer synthesis. nih.gov
Solid Acid Catalysts : Solid acids like Nafion® NR50 are environmentally friendly alternatives to corrosive liquid acids. They are easily separable from the reaction mixture and can be reused, making the process more economical and sustainable. mdpi.com Alumina (Al₂O₃) has also been shown to be an effective and reusable catalyst, particularly when combined with an acid promoter. nih.gov
Table 3: Performance of Recyclable Catalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Recyclability | Key Feature | Reference |
| Fe₃O₄ Nanoparticles | One-pot condensation | Reusable for up to 5 cycles | Magnetically separable | nih.gov |
| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer synthesis | Recyclable with consistent high yield | Metal-free, heterogeneous | nih.gov |
| Al₂O₃ | Reaction of anilines and styrene oxide | Reusable for at least 5 cycles | Inexpensive and robust | nih.gov |
| Nafion® NR50 | Cyclization of anilines and propionaldehydes | Repeatedly usable with good efficiency | Environmentally friendly solid acid | mdpi.com |
Mechanistic Elucidation of Reactions Involving 2 Amino 3 Phenylquinoline Hydrochloride
Proposed Reaction Pathways for Core Quinoline (B57606) Ring Formation
Friedländer Synthesis
A classic and versatile method for quinoline synthesis is the Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by either acid or base catalysts. jk-sci.com
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org
Aldol (B89426) Condensation First: The reaction initiates with a rate-limiting aldol condensation between the 2-amino substituted carbonyl compound and the α-methylene ketone. wikipedia.orgresearchgate.net This forms an aldol adduct which then undergoes dehydration to yield an unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via imine formation, followed by a final dehydration step, results in the aromatic quinoline ring. wikipedia.org
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final quinoline product. wikipedia.org
Detailed mechanistic studies suggest that under both acidic and basic conditions, the initial step is a slow intermolecular aldol condensation, followed by a very rapid cyclization and dehydration. researchgate.net The versatility of this method has been expanded through modifications, such as the in situ reduction of 2-nitrobenzaldehydes, which overcomes the limited availability of the corresponding 2-aminobenzaldehyde (B1207257) precursors. nih.gov
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
A more contemporary approach to quinoline synthesis involves the Inverse Electron Demand Diels-Alder (IEDDA) reaction. This cycloaddition strategy offers high regio- and stereo-control. acs.org In this pathway, an electron-rich dienophile reacts with an electron-poor diene. nih.gov For quinoline synthesis, this can involve the reaction of in situ generated aza-o-quinone methides with enaminones. acs.org The proposed mechanism proceeds in two main stages: a [4+2] cycloaddition to form a tetrahydroquinoline intermediate, followed by an aromatization step to yield the quinoline derivative. acs.org This methodology has been successfully applied to the synthesis of various 3-aroyl/acyl quinolines. acs.org
| Reaction Name | Key Reactants | General Mechanism Steps | Ref. |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | 1. Aldol condensation or Schiff base formation2. Intramolecular cyclization3. Dehydration/Aromatization | wikipedia.org |
| Inverse Electron Demand Diels-Alder (IEDDA) | Electron-poor diene (e.g., aza-o-quinone methide) + Electron-rich dienophile (e.g., enaminone) | 1. [4+2] Cycloaddition2. Aromatization | acs.org |
Mechanisms of Substituent Introduction and Transformation Reactions
Once the quinoline core is formed, its functionality can be further elaborated. The Mannich reaction is a prime example of a method to introduce new substituents.
Mannich Reaction
The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com The product is a β-amino-carbonyl compound known as a Mannich base. adichemistry.com
The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. wikipedia.orgadichemistry.com The compound with the active hydrogen, in this case, a quinoline derivative, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion in an electrophilic addition step to form the final aminoalkylated product. wikipedia.org Studies on 2-aminoquinolin-4(1H)-one have shown that it readily undergoes the Mannich reaction. The reaction with secondary amines yields the expected 3-((dialkylamino)methyl) derivatives. nih.gov However, reactions with primary amines can lead to further cyclization, forming tetrahydropyrimido[4,5-b]quinolin-5-ones. This is proposed to occur via a standard Mannich intermediate which is then converted by another molecule of formaldehyde (B43269) to an iminium salt, followed by intramolecular nucleophilic addition. nih.gov
| Reaction | Reactants | Key Mechanistic Steps | Product Type | Ref. |
| Mannich Reaction | 2-Aminoquinoline (B145021) derivative, Formaldehyde, Amine (1° or 2°) | 1. Formation of iminium ion from amine and formaldehyde.2. Enolization of the quinoline.3. Nucleophilic attack of the enol on the iminium ion. | β-Amino-carbonyl compound (Mannich base) | wikipedia.orgadichemistry.com |
Intramolecular Cyclizations and Rearrangements
Intramolecular reactions are fundamental in building more complex, fused heterocyclic systems based on the quinoline structure. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.
Intramolecular cyclization can be a key step in quinoline synthesis itself, such as in the final ring-closing step of the Friedländer synthesis. wikipedia.org It is also used to build additional rings onto the quinoline core. For instance, β-(2-aminophenyl)-α,β-ynones can undergo intramolecular cyclization at room temperature to generate quinolines. rsc.org Similarly, N-chlorosuccinimide (NCS)-mediated intramolecular cyclization reactions have been used to form a C–N bond at the indole (B1671886) 2-position, leading to indolo[2,3-b]quinoline core structures. nih.gov
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While specific examples directly involving 2-amino-3-phenylquinoline (B1279982) hydrochloride are not extensively detailed in the provided literature, general rearrangement reactions applicable to related structures are well-established. These include:
Pinacol Rearrangement: An acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org
Beckmann Rearrangement: The conversion of an oxime to an amide, often catalyzed by acid. wiley-vch.de
Benzilic Acid Rearrangement: The conversion of a 1,2-diketone to a α-hydroxycarboxylic acid using a strong base. libretexts.org
In one documented case, an unexpected deep-seated rearrangement of an indolo[2,3-b]quinoline core structure occurred during an attempted iodoetherification reaction, highlighting the potential for complex molecular reorganizations in these systems. nih.gov Another study observed an unprecedented molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones during a reaction with isocyanic acid, leading to new hydantoin (B18101) derivatives. mdpi.com
Role of Catalysis in Reaction Mechanisms and Selectivity
Catalysis is instrumental in the synthesis of quinolines, influencing reaction rates, yields, and selectivity (regio- and stereoselectivity). A wide array of catalysts, from simple acids and bases to complex transition metal systems, are employed.
Acid and Base Catalysis
The Friedländer synthesis is a prime example where catalysis is crucial. It can be catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids) or bases. wikipedia.orgjk-sci.com The catalyst facilitates either the initial aldol condensation or the Schiff base formation and the subsequent cyclization and dehydration steps. organic-chemistry.org For instance, methanesulfonic acid (MSA) has been used to catalyze the [4+2] annulation of anthranils and enaminones for the synthesis of 3-acylquinolines. mdpi.com
Transition Metal Catalysis
Transition metals play a significant role in modern quinoline synthesis, often enabling C-H activation and novel bond formations.
Gold Catalysis: Gold catalysts have been used in various intermolecular annulation reactions and intramolecular cyclizations to produce quinolines. rsc.org
Copper Catalysis: Copper acetate (B1210297) has been shown to catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com
Cobalt Catalysis: Co(III) complexes can catalyze the cyclization of acetophenones and anilines to yield various quinoline skeletons. mdpi.com
Rhodium Catalysis: Rhodium catalysts can facilitate ortho-C-H bond activation of aromatic amines and mediate subsequent cyclization under mild conditions. mdpi.com
Nickel Catalysis: Nickel-catalyzed methods have been developed for the synthesis of 2-aminoquinolines. researchgate.net
Palladium Catalysis: Palladium catalysts are used in coupling reactions to introduce substituents onto the quinoline ring system. nih.gov
Lewis Acid Catalysis
Chiral Lewis acids are particularly important for asymmetric synthesis. For example, a chiral Ti(IV) complex has been used as a Lewis acid catalyst to promote the asymmetric Inverse Electron Demand Diels-Alder reaction, leading to asymmetric tetrahydroquinoline derivatives with high enantioselectivity. acs.orgnih.gov
| Catalyst Type | Example(s) | Role in Reaction Mechanism | Relevant Reaction | Ref. |
| Acid/Base | p-Toluenesulfonic acid, NaOH | Promotes condensation and cyclodehydration steps | Friedländer Synthesis | wikipedia.orgorientjchem.org |
| Transition Metal | Au, Cu, Co, Rh, Ni, Pd | C-H activation, oxidative cyclization, cross-coupling | Various Annulations | mdpi.comrsc.orgresearchgate.net |
| Lewis Acid | Chiral Ti(IV) complex | Promotes asymmetric cycloaddition, enhances stereoselectivity | IEDDA Reaction | acs.orgnih.gov |
Advanced Spectroscopic and Analytical Research for Structural Elucidation of 2 Amino 3 Phenylquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-amino-3-phenylquinoline (B1279982) derivatives. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be elucidated.
¹H-NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For 2-amino-3-phenylquinoline derivatives, the aromatic protons on the quinoline (B57606) and phenyl rings typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The protons of the amino group (-NH₂) usually give rise to a broad singlet, and its chemical shift can be influenced by solvent and concentration. For instance, in related 2-aminoquinoline (B145021) compounds, the amino protons can be observed as a broad signal that is exchangeable with D₂O. chemmethod.com
¹³C-NMR spectroscopy offers detailed information about the carbon skeleton. The spectra of 2-amino-3-phenylquinoline derivatives are expected to show distinct signals for each carbon atom. The carbon atoms of the aromatic rings typically resonate in the range of 110-150 ppm. The C2 carbon, being bonded to two nitrogen atoms in the quinoline ring, is expected to have a characteristic chemical shift in the downfield region, often above 150 ppm. For example, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the C2 carbon, which is adjacent to a nitrogen atom and bonded to an amino group, shows a signal at 159.8 ppm. researchgate.net
¹⁵N-NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. researchgate.net For 2-amino-3-phenylquinoline hydrochloride, two distinct nitrogen signals are expected: one for the quinoline ring nitrogen and another for the exocyclic amino group. The chemical shifts of these nitrogen atoms are sensitive to hybridization, substitution, and protonation state. In related heterocyclic systems, the chemical shifts can vary significantly, providing valuable structural information. researchgate.net The protonation of the quinoline nitrogen in the hydrochloride salt would lead to a significant change in its ¹⁵N chemical shift compared to the free base.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines Note: This table contains data for related substituted quinolines to provide a reference for the expected chemical shifts in 2-Amino-3-phenylquinoline derivatives. Specific data for the hydrochloride salt was not available in the searched literature.
| Compound | Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 2-phenylquinoline | ¹H | 7.44-7.48 (m, 1H), 7.51-7.54 (m, 3H), 7.69-7.74 (m, 1H), 7.82 (d, J= 8.4 Hz,1H), 7.87 (d, J=8.8 Hz, 1H), 8.15-8.17 (m, 3H), 8.20-8.22 (m,1H) | chemmethod.com |
| 2-phenylquinoline | ¹³C | 119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4 | chemmethod.com |
| 2-(4-amino)phenylquinoline | ¹H | 3.88 (s , 2H, -NH₂, D₂O exchangeable), 6.80 (d, J= 8.4 Hz, 2H), 7.46 (t, J= 7.6 Hz, 1H), 7.68 (t, J= 7.6 Hz, 1H), 7.79 (t,J= 9.2 Hz, 1H), 7.86 (d, J= 8.8 Hz, 1H), 7.97 (d, J= 8.4 Hz, 2H), 8.09 (d, J= 8.4 Hz, 1H), 8.14 (d, J= 8.8 Hz, 1H) | chemmethod.com |
| 4-amino-2-methyl-8-(trifluoromethyl)quinoline | ¹H | Observed proton chemical shift values are in the region 7.0-8.5 ppm for aromatic protons. | researchgate.net |
| 4-amino-2-methyl-8-(trifluoromethyl)quinoline | ¹³C | Signals observed at 160.9 ppm (C5) and 159.8 ppm (C2). | researchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule.
FT-IR spectroscopy of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. core.ac.uk The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would likely be observed in the 1400-1650 cm⁻¹ region. sapub.org The presence of the hydrochloride salt may result in broad absorptions due to N-H stretching of the protonated quinoline nitrogen.
FT-Raman spectroscopy provides information about the vibrational modes that involve a change in polarizability. For this compound, the symmetric vibrations of the aromatic rings are expected to be strong in the Raman spectrum. Computational studies on related molecules, such as 2-chloroquinoline-3-carboxaldehyde, have been used to calculate theoretical vibrational frequencies, which aid in the assignment of experimental spectra. nih.gov A similar approach could be applied to 2-amino-3-phenylquinoline to achieve a detailed understanding of its vibrational properties.
Table 2: Expected Vibrational Frequencies for 2-Amino-3-phenylquinoline Derivatives Note: This table is based on characteristic vibrational frequencies for related functional groups and compounds, as specific experimental data for this compound was not found.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Reference |
|---|---|---|---|
| N-H stretching (asymmetric and symmetric) | 3300 - 3500 | IR, Raman | core.ac.uk |
| Aromatic C-H stretching | > 3000 | IR, Raman | scialert.net |
| C=C and C=N stretching (aromatic rings) | 1400 - 1650 | IR, Raman | sapub.org |
| N-H bending (scissoring) | ~1600 | IR | core.ac.uk |
| C-N stretching | 1250 - 1350 | IR | scispace.com |
| Aromatic C-H out-of-plane bending | 700 - 900 | IR | core.ac.uk |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry (MS) of 2-amino-3-phenylquinoline (C₁₅H₁₂N₂) would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of approximately 220.27 g/mol . The fragmentation pattern would be characteristic of the 2-amino-3-phenylquinoline structure. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules such as HCN. chemguide.co.uk The stability of the aromatic rings would likely result in prominent peaks corresponding to the intact quinoline and phenyl moieties.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula of novel derivatives. For example, HRMS has been used to confirm the elemental composition of various newly synthesized quinoline derivatives with high precision. chemmethod.com For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule [M+H]⁺.
Table 3: Mass Spectrometry Data for 2-Amino-3-phenylquinoline
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂ | |
| Molecular Weight | 220.27 g/mol | |
| Expected [M+H]⁺ for HRMS | 221.1073 | Calculated |
X-ray Diffraction for Single Crystal and Solid-State Structural Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound was not found in the searched literature, studies on related substituted quinolines and quinazolines provide insights into the expected structural features. chemmethod.comresearchgate.netmdpi.com For example, the crystal structure of a quinoline dicarbamic acid derivative was determined to be in the monoclinic system with the P2₁/c space group. chemmethod.com In the solid state, this compound is likely to exhibit intermolecular hydrogen bonding involving the amino group, the protonated quinoline nitrogen, and the chloride anion. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing. mdpi.com
Table 4: Representative Crystallographic Data for a Substituted Quinoline Derivative Note: This table presents data for a related quinoline derivative to illustrate the type of information obtained from X-ray diffraction studies.
| Parameter | Value | Reference Compound | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | researchgate.net |
| Space Group | P2(1)/n | ||
| Unit Cell Dimensions | a= 20.795(8) Å, b = 7.484(2) Å, c= 10.787(2) Å, β = 93.96(2)° | ||
| Volume | 1674.8(6) ų |
Electrochemical Techniques for Understanding Redox Behavior and Reaction Pathways
Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials and the stability of the resulting species.
The electrochemical behavior of this compound is expected to be influenced by both the amino and the quinoline moieties. Studies on 6-aminoquinoline (B144246) have shown that the amino group can be electrochemically oxidized. researchgate.net The oxidation potential is pH-dependent, and the process can lead to the formation of radical cations and subsequent dimerization or polymerization reactions. The quinoline ring itself can also undergo reduction at negative potentials. The presence of the phenyl substituent at the 3-position may influence the redox potentials through electronic effects. Cyclic voltammetry studies of this compound would reveal its electron-donating or -accepting capabilities and the reversibility of its redox processes. For instance, cyclic voltammetry of a phenylquinoline-biphenothiazine molecule showed two oxidation waves at +0.81 V and +1.30 V vs SCE, attributed to the oxidation of the phenothiazine (B1677639) moieties. bu.edu
Theoretical and Computational Chemistry of 2 Amino 3 Phenylquinoline Hydrochloride Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov DFT methods are employed to determine the optimized molecular geometry, electronic properties, and reactivity of molecules. rasayanjournal.co.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. nih.gov For 2-Amino-3-phenylquinoline (B1279982) hydrochloride, DFT calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to obtain reliable predictions of its structure and electronic characteristics. derpharmachemica.comekb.eg
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgias.ac.in A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net
For 2-Amino-3-phenylquinoline hydrochloride, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack. While calculations for various quinoline (B57606) derivatives have been performed, specific EHOMO, ELUMO, and ΔE values for this compound are not documented in existing research.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is a template. Specific calculated values for this compound are not available in the cited literature.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Electrophilicity Index, Chemical Potential, and Chemical Hardness/Softness Descriptors
Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. rasayanjournal.co.in These descriptors are calculated using the energies of the frontier orbitals based on Koopmans' theorem. ajchem-a.com
Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. ias.ac.in It is defined as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the ease of charge transfer.
Electrophilicity Index (ω) : This index measures the energy stabilization when a system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η).
These parameters are invaluable for comparing the reactivity of different compounds. ekb.eg A comprehensive computational study on this compound would yield the values for these descriptors, allowing for a detailed understanding of its reactivity profile. However, such specific data is not currently present in the scientific literature.
Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: The following table is a template. Specific calculated values for this compound are not available in the cited literature.)
| Descriptor | Formula | Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Softness (S) | 1 / η | Data not available |
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing the structures of intermediates and transition states. nih.gov By mapping the potential energy surface of a reaction, researchers can determine the activation energies and reaction pathways. This knowledge is crucial for understanding how this compound might be synthesized or how it participates in further chemical transformations. For instance, modeling could predict the most favorable pathway in a multi-step synthesis, potentially involving cyclization or substitution reactions common in quinoline chemistry. researchgate.net
Such studies would involve locating transition state geometries and confirming them through frequency calculations (identifying a single imaginary frequency). While these methods are well-established, specific computational investigations into the reaction intermediates and transition states involving this compound have not been reported.
Molecular Modeling and Docking Studies for Molecular Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or a surface. researchgate.net In a theoretical context, docking can be used to explore non-covalent interaction mechanisms, such as adsorption onto a material surface or binding to a theoretical enzyme active site. researchgate.netnih.gov The simulation calculates a binding affinity or score, which estimates the strength of the interaction. nih.gov
For this compound, docking studies could theoretically probe its interaction with various biological targets or its potential as a corrosion inhibitor by modeling its adsorption on a metal surface. These studies would identify key interactions, such as hydrogen bonds or π-π stacking, that stabilize the complex. While docking has been applied to many quinoline derivatives to explore their potential as inhibitors for various enzymes, researchgate.netnih.gov specific molecular docking studies focusing on the interaction mechanisms of this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its properties, such as chemical reactivity or binding affinity. nih.gov In a theoretical context, QSAR models can be built using descriptors calculated from the molecular structure (e.g., electronic, steric, or hydrophobic parameters) to predict chemical properties. This approach is distinct from predicting biological potency and focuses on correlating structural features with physicochemical characteristics that influence reactivity or binding.
A QSAR study for a series of compounds including this compound would involve calculating various molecular descriptors and using statistical methods to build a predictive model. This model could then be used to estimate the reactivity of new, unsynthesized derivatives. Currently, no specific QSAR studies focusing on the theoretical correlation of structural features with the chemical properties of this compound are found in the literature.
Advanced Applications of 2 Amino 3 Phenylquinoline Derivatives in Chemical Sciences Non Clinical Focus
Role as Versatile Synthetic Building Blocks for Diverse Organic Molecules and Complex Scaffolds
2-Amino-3-phenylquinoline (B1279982) and its derivatives are valuable precursors in organic synthesis, providing a robust platform for the construction of more complex molecular architectures. The presence of the amino group at the C2 position and the phenyl group at the C3 position, along with the reactive quinoline (B57606) ring system, offers multiple avenues for chemical modification.
Researchers have utilized these derivatives to synthesize a variety of heterocyclic systems. For instance, the amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to form fused ring systems. The phenyl group can be functionalized through electrophilic substitution reactions, and the quinoline nitrogen can be quaternized to modulate the electronic properties of the molecule.
One notable application is in the synthesis of polycyclic aromatic compounds and novel heterocyclic frameworks. Through reactions like palladium-catalyzed cross-coupling, the quinoline scaffold can be extended to create larger, more complex structures with potential applications in materials science and supramolecular chemistry. mdpi.com The versatility of these building blocks allows for the systematic variation of substituents, enabling the fine-tuning of the physicochemical properties of the resulting molecules for specific applications. enamine.net
The synthesis of various substituted quinolines often involves multi-component reactions, highlighting the efficiency of building complex molecules from simpler starting materials. researchgate.netiipseries.org For example, the reaction of anilines with various carbonyl compounds can lead to the formation of the quinoline core, which can then be further functionalized. ikm.org.mysemanticscholar.org The development of metal-free synthetic routes for amino-functionalized quinazolines and quinolines further expands the accessibility and utility of these scaffolds. nih.gov
Development of Materials with Specific Chemical Properties
The unique electronic and structural characteristics of 2-amino-3-phenylquinoline derivatives make them attractive candidates for the development of advanced materials with tailored chemical properties.
Quinoline derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netnajah.edu The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. najah.edu
The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal atoms. biointerfaceresearch.comresearchgate.net This leads to the formation of a coordinate bond and a stable, protective film on the metal surface. jmaterenvironsci.com Studies have shown that these inhibitors can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. najah.edu
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. electrochemsci.orgrsc.orgmdpi.com Surface analysis techniques, including scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM), provide direct evidence of the formation of a protective film on the metal surface. rsc.orgresearchgate.net
The efficiency of corrosion inhibition is influenced by the molecular structure of the quinoline derivative, including the nature and position of substituents. researchgate.net For example, the presence of electron-donating groups can enhance the adsorption and, consequently, the inhibition efficiency.
Table 1: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel | 1.0 M HCl | Not Specified | Increases with concentration | jmaterenvironsci.com |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | HCl | 500 ppm | 93.4 | biointerfaceresearch.com |
| 5-benzyl-8-propoxyquinoline (5BPQ) | Q235 Steel | H₂SO₄ | Not Specified | 97.7 | electrochemsci.org |
| 2-amino-4-(4-hydroxyphenyl) quinoline-3-carbonitrile (AAC-3) | Mild Steel | 1 M HCl | Not Specified | 96.52 | rsc.org |
The extended π-conjugated system of the quinoline ring endows its derivatives with interesting photophysical properties, making them suitable for applications as fluorophores and in photochemical systems. nih.gov The fluorescence of quinoline derivatives can be sensitive to the surrounding environment, a phenomenon known as solvatochromism. nih.gov This property arises from changes in the intramolecular charge transfer (ICT) state in response to the polarity of the solvent. nih.govmdpi.com
Protonation of the quinoline nitrogen can significantly alter the photophysical properties of these molecules. rsc.org This proton-triggered emission switching is a result of the modulation of the electronic structure upon protonation, which can lead to enhanced fluorescence quantum yields and shifts in the emission wavelength. rsc.orgresearchgate.net For instance, the protonation of certain quinoline-based fluorophores can switch the excited-state relaxation pathway, leading to a dramatic increase in fluorescence intensity. rsc.org
These properties make 2-amino-3-phenylquinoline derivatives promising candidates for the development of fluorescent sensors, molecular switches, and organic light-emitting diodes (OLEDs). The ability to tune their emission properties through synthetic modification allows for the design of materials with specific optical characteristics. mdpi.com
Table 2: Photophysical Properties of Selected Quinoline Derivatives
| Derivative | Property | Observation | Reference |
|---|---|---|---|
| Isoquinoline | Protonation Effect | Over 50-fold increase in fluorescence with strong acids. | researchgate.net |
| 2-Styrylquinolines | Protonation Effect | Decrease in the red-shifted emission band and appearance of new red-shifted absorption bands upon HCl addition. | mdpi.com |
| TFMAQ-8Ar derivatives | Solvatochromism | High quantum yield in non-polar solvents and fluorescence quenching in polar solvents. | nih.gov |
| HBO-isoquinoline | Proton-Triggered Emission | Significant fluorescence enhancement upon protonation (Quantum Yield from 0.21 to 0.79). | rsc.org |
Catalytic Applications and Ligand Development
The nitrogen atom of the quinoline ring and the amino group in 2-amino-3-phenylquinoline derivatives can act as excellent coordinating sites for metal ions. This property has been exploited in the development of novel ligands for catalysis. rsc.org Quinoline-based ligands have been successfully employed in a variety of metal-catalyzed reactions, including cross-coupling reactions. nih.gov
For example, nickel complexes supported by quinoline-based ligands have shown high activity in catalyzing the cross-coupling of arylzinc reagents with aryl chlorides. nih.gov Similarly, platinum-antimony complexes featuring quinoline side arms have been synthesized and studied for their redox properties, which are controlled by the ligand environment. nih.govacs.org
The steric and electronic properties of the quinoline ligand can be readily tuned by introducing substituents at different positions of the ring system. This modularity allows for the rational design of ligands to optimize the performance of the catalyst for a specific transformation. The development of molybdenum-catalyzed synthesis of quinolines itself highlights the role of ligands in controlling the reaction outcome. researchgate.net The use of gold catalysis has also been explored for the synthesis of thioquinolines from thiourea (B124793) derivatives. nih.gov
Chiral Synthesis and Stereoselective Reactions with Quinoline Derivatives
The development of asymmetric catalytic methods is a major focus of modern organic synthesis. Chiral quinoline derivatives have emerged as a privileged class of ligands and organocatalysts for a wide range of stereoselective transformations. thieme-connect.comresearchgate.net
The rigid quinoline backbone provides a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in reactions such as asymmetric Diels-Alder reactions. nih.gov Chiral ligands containing quinoline motifs have been synthesized and applied in various asymmetric reactions, including carbon-carbon bond formations, allylic alkylations, and hydrogenations. researchgate.net
The synthesis of these chiral ligands often starts from readily available chiral precursors, such as amino acids or chiral amino alcohols, which are then incorporated into the quinoline framework. researchgate.net The resulting chiral quinoline-based ligands can be of various types, including Schiff bases, oxazolines, and phosphine (B1218219) derivatives, each offering unique coordination properties and catalytic activities. thieme-connect.com The ability to create enantiomerically pure compounds is of paramount importance, and quinoline-based catalysts have proven to be a valuable tool in achieving this goal.
Future Research Directions and Unexplored Avenues for 2 Amino 3 Phenylquinoline Hydrochloride Research
Development of Novel and More Sustainable Synthetic Routes and Catalysts
Future research will likely focus on moving beyond traditional quinoline (B57606) synthesis methods, such as the Friedländer annulation, towards more environmentally benign and efficient protocols. A primary objective is the development of synthetic routes that offer high atom economy, utilize less hazardous reagents, and operate under milder conditions.
One promising direction is the use of earth-abundant metal catalysts. For instance, manganese-catalyzed dehydrogenative annulation has been demonstrated for the synthesis of 2-aminoquinolines from 2-aminobenzyl alcohol and nitriles. acs.org This approach is attractive due to the low toxicity and high abundance of manganese, presenting a sustainable alternative to precious metal catalysts. acs.org Future work could adapt this methodology for the synthesis of 2-amino-3-phenylquinoline (B1279982) hydrochloride, potentially improving yields and reducing environmental impact.
Another avenue involves transition-metal-free reactions. Methods mediated by reagents like potassium tert-butoxide (KOtBu) have been used to form 2-aminoquinolines from 2-amino arylcarbaldehydes and benzyl/alkyl cyanides, proceeding through an in-situ generated enamine intermediate. researchgate.net Research into optimizing these catalyst-free systems could lead to scalable and cost-effective production. Further exploration into one-pot multicomponent reactions (MCRs) also holds promise, as these strategies can construct complex molecules like quinolines from simple precursors in a single step, minimizing waste and purification efforts. benthamdirect.comresearchgate.net
| Synthetic Strategy | Catalyst/Reagent | Precursors | Key Advantages |
| Dehydrogenative Annulation | Manganese (Mn) Pincer Complex | 2-Aminobenzyl alcohol, Nitriles | High atom economy, Use of earth-abundant metal acs.org |
| Transition-Metal-Free Cyclization | Potassium tert-butoxide (KOtBu) | 2-Amino arylcarbaldehydes, Benzyl/alkyl cyanides | Avoids precious metals, Milder conditions researchgate.net |
| One-Pot Multicomponent Reactions | Varies (e.g., Brønsted base) | e.g., 2-chloroquinoline-3-carbaldehyde, malononitrile, ammonium (B1175870) acetate (B1210297) | High efficiency, Reduced waste, Simplified procedures researchgate.netresearchgate.net |
| Reductive Cyclization | Diaminoboryl carbanions | 2-Nitrobenzaldehydes, Acetonitrile | One-flask procedure, Stereoselective conversion rsc.org |
Advanced Spectroscopic Probes and Mechanistic Investigations at the Molecular Level
A deeper understanding of the structural and electronic properties of 2-amino-3-phenylquinoline hydrochloride is essential for its future applications. Advanced spectroscopic techniques, coupled with computational modeling, will be pivotal in elucidating these characteristics at a molecular level.
Future studies should employ a combination of experimental and theoretical methods. Techniques like Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. researchgate.netarabjchem.org When combined with Density Functional Theory (DFT) calculations, these methods allow for the unambiguous assignment of vibrational bands, offering insights into intramolecular forces and bonding. researchgate.netarabjchem.org For example, DFT can help characterize key vibrational modes, such as C=N and C-N stretching within the quinoline ring, and how they are affected by protonation at the quinoline nitrogen to form the hydrochloride salt. arabjchem.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will remain a cornerstone for structural elucidation. mdpi.com Advanced 2D-NMR techniques can confirm connectivity and spatial relationships within the molecule. Theoretical calculations of NMR chemical shifts can supplement experimental data, aiding in the precise assignment of signals, especially for complex structures. mdpi.com Furthermore, investigating the molecule's photophysical properties using UV-Vis absorption and fluorescence spectroscopy is crucial, particularly for applications in materials science. rsc.orgmdpi.com These studies can reveal information about intramolecular charge transfer characteristics and electronic transitions. arabjchem.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of novel quinoline derivatives. These computational tools can process vast datasets of chemical reactions and molecular properties to predict outcomes, suggest synthetic routes, and design new compounds with desired characteristics. researchgate.netacs.org
For this compound and its analogues, ML models can be trained on existing reaction data to predict the products of chemical reactions with high accuracy. researchgate.net This "forward prediction" capability can accelerate the discovery of new transformations and functionalizations of the quinoline scaffold. acs.org By treating reactions as a translation problem between the SMILES strings of reactants and products, transformer-based models have achieved over 90% accuracy in predicting reaction outcomes, significantly outperforming previous algorithms. researchgate.net
Exploration of New Chemical Reactivities and Transformations Beyond Current Paradigms
Future research will undoubtedly uncover novel reactivities of the 2-amino-3-phenylquinoline scaffold, enabling the synthesis of derivatives with unique functionalities. A key area of exploration will be the post-functionalization of the pre-formed quinoline ring, allowing for the late-stage introduction of various substituents.
One avenue involves leveraging versatile intermediates. For example, 2-chloroquinoline-3-carbaldehydes, synthesized via Vilsmeier-Haack formylation, can serve as key building blocks. benthamdirect.com The chlorine at the 2-position can be substituted by an amino group, and the aldehyde at the 3-position can undergo a variety of transformations, including Claisen-Schmidt condensations and 1,3-dipolar cycloadditions, to build complex heterocyclic systems fused to the quinoline core. benthamdirect.comresearchgate.net
Exploring C-H activation reactions on the quinoline and phenyl rings represents another frontier. Directing groups could be used to selectively functionalize specific C-H bonds, providing a highly efficient route to novel analogues without the need for pre-functionalized starting materials. The amino group at the 2-position offers a rich site for further chemical modification. For instance, it can be diazotized or used as a handle to construct more complex structures, such as linking it to other heterocyclic moieties to create hybrid molecules with potentially enhanced properties. nih.govresearchgate.net These new transformations will expand the chemical space accessible from this compound, paving the way for new applications.
Design of Novel Architectures for Material Science Applications
The quinoline core is a well-established scaffold in materials science, particularly in the field of optoelectronics. Its inherent photophysical properties, thermal stability, and ease of modification make it an excellent candidate for developing novel functional materials. mdpi.com
A significant area of future research for this compound and its derivatives will be their application in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net Quinoline derivatives are known for their high electroluminescence efficiency and are used as emissive and electron-transporting materials. researchgate.netnih.gov Research will focus on tuning the electronic properties of the 2-amino-3-phenylquinoline core by introducing different substituents on the phenyl ring or the quinoline backbone. This can modify the HOMO/LUMO energy levels, shifting the emission color and improving quantum efficiency. mdpi.com
Beyond OLEDs, these compounds could be explored as fluorescent chemosensors. The quinoline nitrogen and the exocyclic amino group provide potential binding sites for metal ions, and such binding events could lead to detectable changes in the compound's fluorescence spectrum. researchgate.net Additionally, the planar, aromatic structure of the quinoline system makes it a candidate for incorporation into larger, conjugated polymeric structures. These quinoline-based polymers could have applications in organic photovoltaics, thin-film transistors, and other advanced electronic devices. Thermal analysis through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) will be crucial to ensure these new materials possess the required stability for device fabrication and operation. rsc.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-phenylquinoline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) form an electrophilic intermediate to functionalize quinoline precursors. For example, substituted acetanilides treated with Vilsmeier reagent under mild conditions yield 2-aminoquinoline derivatives . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups at the 3-position of the quinoline core. For instance, using PdCl₂(PPh₃)₂ and PCy₃ with arylboronic acids in DMF/K₂CO₃ achieves regioselective coupling . Optimize stoichiometry (e.g., 1.2 eq. arylboronic acid) and temperature (80–100°C) to maximize yield (typically 70–85%).
Q. How should researchers purify and characterize this compound?
- Methodological Answer : Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Characterize using:
- Melting Point : Compare observed values (e.g., 223–225°C for analogous quinoline derivatives) with literature .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad).
- IR : Detect N–H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₃N₂Cl).
Q. What solvent systems are recommended for solubility studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO), alcohols (methanol, ethanol), and aqueous buffers (pH 2–9). For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Use dynamic light scattering (DLS) to assess aggregation in aqueous media .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from residual solvents, tautomerism, or polymorphic forms. Strategies include:
- Multi-Technique Validation : Combine XRD (for crystal structure) with NMR/IR to confirm tautomeric forms .
- Deuterated Solvent Swapping : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 269.0824 for C₁₅H₁₄N₂Cl) .
Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .
Q. How can mechanistic studies elucidate the role of the phenyl group in biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies:
- Analog Synthesis : Replace the 3-phenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents.
- Biological Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli). Correlate substituent effects with logP (lipophilicity) and IC₅₀ values .
Q. What strategies mitigate byproduct formation during halogenation or functionalization of the quinoline core?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
